C-Terminal Amidation and Carboxypeptidase Resistance
Compounds bearing the Phe-Leu-NH₂ C-terminal amide motif demonstrate complete stability in purified Carboxypeptidase A solution, whereas related free carboxylate or prodrug forms undergo detectable degradation [1]. In plasma, the N-terminal protecting group determines the degradation half-life: the unprotected H-Phe-Leu-NH₂ core (when embedded in a longer peptide) exhibits half-lives in plasma ranging from 2.9 min to 2.6 h depending on N-terminal modifications [1].
| Evidence Dimension | Enzymatic Stability |
|---|---|
| Target Compound Data | Stable (no degradation detected) in Carboxypeptidase A solution |
| Comparator Or Baseline | Prodrug esters (O-acetyl, O-propionyl, O-pivaloyl) show faster degradation in Carboxypeptidase A |
| Quantified Difference | Qualitative difference; complete stability vs. measurable degradation |
| Conditions | Purified Carboxypeptidase A solution; parent analogue Tyr-D-Ala-Gly-Phe-Leu-NH₂ tested |
Why This Matters
The C-terminal amide provides intrinsic resistance to carboxypeptidase degradation, a critical consideration for assay development where exopeptidase activity must be excluded or minimized.
- [1] Fredholt K, Adrian C, Just L, Høj Larsen D, Weng S, Moss B, Juel Friis G. Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof. Journal of Controlled Release. 2000;63(3):261-273. DOI:10.1016/S0168-3659(99)00196-0. View Source
